3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and isothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the isothiazole ring followed by the construction of the pyrrole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the isothiazole ring can be synthesized from nitrile sulfides via phase transfer (1,3-dipolar cycloaddition reactions) or from iminyl radicals by gas phase cyclisation (via FVP) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with electrophiles and nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, lithium isopropylcyclohexyl amide, and N-chlorosuccinimide (NCS) . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with carbonyl compounds in the presence of a base can lead to the formation of hydroxy derivatives .
Scientific Research Applications
3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiazole and pyrrole derivatives, such as:
- 3-Methyl-5-phenylisothiazole
- 2-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
Uniqueness
3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of isothiazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-methyl-5-(5-methyl-1,2-thiazol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-7(11-9(5)10(13)14)8-4-6(2)15-12-8/h3-4,11H,1-2H3,(H,13,14) |
InChI Key |
RXKCVGAEEBRZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NS1)C2=CC(=C(N2)C(=O)O)C |
Origin of Product |
United States |
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